molecular formula C7H6ClNO B7761699 4-Chlorobenzaldehyde oxime CAS No. 3717-24-6

4-Chlorobenzaldehyde oxime

Cat. No.: B7761699
CAS No.: 3717-24-6
M. Wt: 155.58 g/mol
InChI Key: QKWBTCRVPQHOMT-WEVVVXLNSA-N
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Description

4-Chlorobenzaldehyde oxime is an organic compound with the molecular formula C₇H₆ClNO. It is derived from 4-chlorobenzaldehyde and is characterized by the presence of an oxime functional group. This compound is of interest due to its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzaldehyde oxime can be synthesized through the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

4-Chlorobenzaldehyde+Hydroxylamine Hydrochloride4-Chlorobenzaldehyde Oxime+Water+Sodium Chloride\text{4-Chlorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Sodium Chloride} 4-Chlorobenzaldehyde+Hydroxylamine Hydrochloride→4-Chlorobenzaldehyde Oxime+Water+Sodium Chloride

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chlorobenzoic acid.

    Reduction: Reduction of the oxime group can yield 4-chlorobenzylamine.

    Substitution: The oxime group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 4-Chlorobenzoic acid.

    Reduction: 4-Chlorobenzylamine.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

4-Chlorobenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzaldehyde oxime
  • 4-Fluorobenzaldehyde oxime
  • 4-Nitrobenzaldehyde oxime

Uniqueness

4-Chlorobenzaldehyde oxime is unique due to the presence of the chlorine atom at the para position, which can influence its reactivity and interaction with other molecules

Properties

IUPAC Name

(NE)-N-[(4-chlorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWBTCRVPQHOMT-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3848-36-0, 3717-24-6
Record name 4-Chlorobenzaldehyde oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68354
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorobenzaldehyde oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Chloro-syn-benzaldoxime
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Record name 4-chlorobenzaldehyde oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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